

Calculating enzyme activity from Suc-Ala-Ala-Pro-Gly-pNA hydrolysis rate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Suc-Ala-Ala-Pro-Gly-pNA

Cat. No.: B12394010 Get Quote

Application Note: Quantitative Determination of Protease Activity

Topic: Calculating Enzyme Activity from **Suc-Ala-Ala-Pro-Gly-pNA** Hydrolysis Rate Audience: Researchers, scientists, and drug development professionals.

Introduction

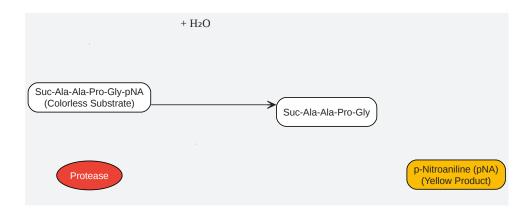
The quantification of protease activity is fundamental in various fields, including biochemistry, drug discovery, and diagnostics. A common method involves the use of chromogenic substrates that release a colored product upon enzymatic cleavage. This application note provides a detailed protocol for determining protease activity by monitoring the hydrolysis of the synthetic peptide substrate, N-Succinyl-L-Alanyl-L-Prolyl-L-glycine-p-nitroanilide (Suc-Ala-Ala-Pro-Gly-pNA).

The principle of this assay is based on the enzymatic cleavage of the amide bond between the glycine residue and the p-nitroaniline (pNA) moiety. The release of the yellow-colored pNA results in an increase in absorbance, which can be monitored spectrophotometrically at 405-410 nm.[1][2] The initial rate of pNA formation is directly proportional to the concentration of active enzyme in the sample under conditions where the substrate is not limiting.[3][4] This protocol outlines the necessary steps for reagent preparation, assay execution, and the subsequent calculation of enzyme activity (U/mL) and specific activity (U/mg).



Reaction Principle

The enzymatic reaction is illustrated below. A protease recognizes and cleaves the peptide substrate, liberating a peptide fragment and the chromophore p-nitroaniline (pNA).



Click to download full resolution via product page

Caption: Enzymatic hydrolysis of the chromogenic substrate.

Materials and Reagents

- Enzyme: Purified or partially purified protease sample.
- Substrate: Suc-Ala-Ala-Pro-Gly-pNA
- Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ (or other buffer suitable for the specific protease).
- Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate.
- Equipment:
 - UV/Vis Spectrophotometer (cuvette-based or microplate reader) capable of reading at 410 nm.
 - Temperature-controlled incubator or water bath (e.g., 37°C).[5]
 - Calibrated pipettes.



- Quartz cuvettes or 96-well clear, flat-bottom microplates.
- Protein Quantification Assay: Bradford or BCA assay kit for determining the total protein concentration of the enzyme sample.

Experimental Protocols

This protocol is designed for a total reaction volume of 1.0 mL in a standard 1 cm cuvette. Volumes can be scaled down for use in a 96-well plate format (e.g., 200 µL total volume).

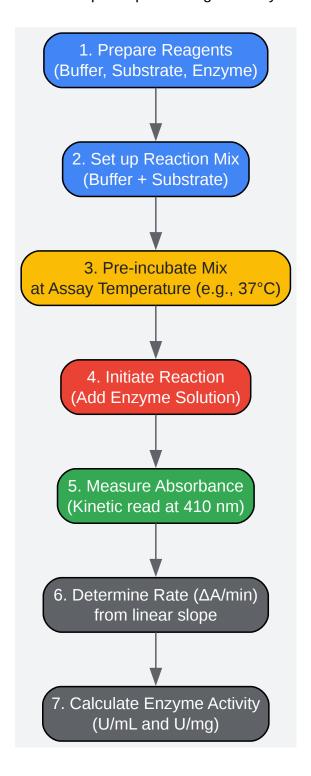
Reagent Preparation

- Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂):
 - Dissolve 6.06 g of Tris base in 800 mL of deionized water.
 - Add 1.47 g of calcium chloride dihydrate.
 - Adjust the pH to 7.5 at the desired assay temperature (e.g., 37°C) using 1 M HCl.
 - Bring the final volume to 1 L with deionized water. Store at 4°C.
- Substrate Stock Solution (20 mM):
 - Dissolve a precisely weighed amount of Suc-Ala-Ala-Pro-Gly-pNA in 100% DMSO to make a 20 mM stock solution. For example, dissolve 11.2 mg in 1 mL of DMSO.
 - Store this stock solution in small aliquots at -20°C, protected from light.[2]
- Enzyme Working Solution:
 - Thaw the enzyme sample on ice.
 - Dilute the enzyme sample in cold Assay Buffer to a concentration that provides a linear rate of absorbance change of 0.01 to 0.1 absorbance units per minute. This concentration must be determined empirically in preliminary experiments.

Assay Procedure (Kinetic Method)



The following workflow outlines the steps for performing the enzymatic assay.



Click to download full resolution via product page

Caption: Workflow for the protease activity assay.

• Set up the Spectrophotometer: Set the wavelength to 410 nm and the temperature to 37°C.



- Prepare Reaction Mix: In a 1 cm cuvette, add the following:
 - 930 μL of Assay Buffer
 - 50 μL of 20 mM Substrate Stock Solution (final concentration = 1 mM)
- Blank Measurement: Add 20 μL of Assay Buffer (in place of enzyme) to the cuvette. Mix and measure the background rate of substrate hydrolysis, which should be negligible.
- Equilibrate: Place the cuvette in the spectrophotometer and allow it to equilibrate at 37°C for 5 minutes.
- Initiate Reaction: Add 20 μL of the diluted Enzyme Working Solution to the cuvette. Mix immediately by gently inverting the cuvette with parafilm or by pipetting up and down carefully.
- Record Data: Immediately start recording the absorbance at 410 nm every 15-30 seconds for 5-10 minutes.

Data Presentation and Calculations

All quantitative parameters for the assay should be clearly documented.

Table 1: Summary of Experimental Parameters

Parameter	Value	Unit
Total Reaction Volume (V_total)	1.0	mL
Enzyme Volume (V_enzyme)	0.02	mL
Path Length (I)	1.0	cm
Wavelength (λ)	410	nm
Temperature	37	°C
Final Substrate Concentration	1.0	mM



| Molar Extinction Coefficient (ɛ) of pNA | 8,800 | M⁻¹cm⁻¹ |

Determine the Rate of Reaction ($\Delta A/min$)

Plot the recorded absorbance (A₄₁₀) against time (minutes). Identify the linear portion of the curve (initial velocity) and calculate the slope. This slope is the rate of reaction in $\Delta A/min$.

Table 2: Example Raw Data

Time (min)	Absorbance (A ₄₁₀)
0.0	0.050
0.5	0.075
1.0	0.101
1.5	0.126
2.0	0.150
2.5	0.174
3.0	0.199
3.5	0.220

| 4.0 | 0.235 |

From the linear portion (e.g., 0.5 to 3.0 min), the calculated slope (ΔA /min) would be approximately 0.0496.

Calculate Enzyme Activity

Enzyme activity is calculated using the Beer-Lambert law (A = ε cl). One unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 μ mole of substrate per minute.[6]

Step 1: Convert $\Delta A/\min$ to Moles/min Rate (mol/min) = ($\Delta A/\min \times V$ total) / ($\epsilon \times I$)

Note: V_total must be in Liters for this step.



- Rate = $(0.0496 \text{ min}^{-1} \times 0.001 \text{ L}) / (8800 \text{ M}^{-1}\text{cm}^{-1} \times 1 \text{ cm})$
- Rate = 5.636×10^{-9} mol/min

Step 2: Convert Moles/min to μmol/min (Units, U) Units (U) = Rate (mol/min) × 10⁶ μmol/mol

- Units (U) = 5.636×10^{-9} mol/min × 10^{6} µmol/mol
- Units (U) = 0.005636 U

Step 3: Calculate Volumetric Activity (U/mL) This is the activity present in the volume of enzyme solution added to the assay. Activity (U/mL) = Units (U) / V enzyme (mL)

- Activity (U/mL) = 0.005636 U / 0.02 mL
- Activity (U/mL) = 0.2818 U/mL (This is the activity of the diluted enzyme solution).

Combined Formula for Volumetric Activity (U/mL):

Activity (U/mL) = $[(\Delta A/min) \times V \text{ total (mL)} \times 1000] / [\epsilon (M^{-1}cm^{-1}) \times I (cm) \times V \text{ enzyme (mL)}]$

• Note: The factor of 1000 converts the calculation into µmol/mL, which is equivalent to U/mL.

Calculate Specific Activity

Specific activity relates the enzyme's catalytic activity to the total amount of protein present, providing a measure of enzyme purity.

Step 1: Determine Protein Concentration Measure the protein concentration of your undiluted enzyme stock using a standard method (e.g., Bradford assay). Let's assume the concentration is 0.5 mg/mL.

Step 2: Calculate Specific Activity (U/mg) Specific Activity (U/mg) = [Activity of undiluted enzyme (U/mL)] / [Protein Concentration (mg/mL)]

• First, account for the dilution factor used to prepare the working enzyme solution. If the dilution factor was 10 (e.g., 10 μ L of stock + 90 μ L of buffer), the activity of the undiluted stock is 0.2818 U/mL \times 10 = 2.818 U/mL.



Specific Activity = 2.818 U/mL / 0.5 mg/mL = 5.636 U/mg

Table 3: Summary of Calculated Results (Example)

Calculated Parameter	Value	Unit
Rate of Absorbance Change (ΔA/min)	0.0496	A ₄₁₀ /min
Volumetric Activity (Diluted Enzyme)	0.282	U/mL

| Specific Activity (Undiluted Enzyme) | 5.64 | U/mg |

Conclusion

This application note provides a robust and reproducible method for quantifying protease activity using the chromogenic substrate **Suc-Ala-Ala-Pro-Gly-pNA**. Accurate determination of the initial reaction velocity and the molar extinction coefficient of p-nitroaniline under the specific assay conditions are critical for reliable results. By following this protocol, researchers can effectively characterize enzyme kinetics, screen for inhibitors, and assess enzyme purity in various research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]
- 2. glpbio.com [glpbio.com]
- 3. coachrom.com [coachrom.com]
- 4. tandfonline.com [tandfonline.com]
- 5. fao.org [fao.org]







- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Calculating enzyme activity from Suc-Ala-Ala-Pro-Gly-pNA hydrolysis rate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394010#calculating-enzyme-activity-from-suc-ala-ala-pro-gly-pna-hydrolysis-rate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com